molecular formula C15H21ClN4O2 B2650080 4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one CAS No. 2415572-10-8

4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one

Cat. No. B2650080
CAS RN: 2415572-10-8
M. Wt: 324.81
InChI Key: UMCJQVTUPQCPGU-UHFFFAOYSA-N
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Description

4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one is a chemical compound that has been synthesized for scientific research applications. It is a pyrrolidinone derivative that has been found to have potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to have neuroprotective effects, potentially through its ability to modulate certain neurotransmitters and receptors in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one has several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses by interfering with their ability to infect host cells. Additionally, this compound has been found to have neuroprotective effects, potentially through its ability to modulate certain neurotransmitters and receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to study its neuroprotective effects and potential as a treatment for neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one involves the reaction of 5-chloropyrimidine-2-carbaldehyde with piperidine-4-ol in the presence of a base to form the intermediate compound. This intermediate is then treated with methyl isocyanate to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity for scientific research purposes.

Scientific Research Applications

4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one has been studied for its potential as a therapeutic agent for various diseases. It has been found to have antitumor activity, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an antiviral agent, with promising results in inhibiting the replication of certain viruses. Additionally, this compound has been found to have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-19-9-11(6-14(19)21)10-20-4-2-13(3-5-20)22-15-17-7-12(16)8-18-15/h7-8,11,13H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCJQVTUPQCPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one

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